Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18039706
InChI: InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)15-4-6-16(7-5-15)14-8-11(9-14)10-14/h11H,4-10H2,1-3H3
SMILES:
Molecular Formula: C14H24N2O2
Molecular Weight: 252.35 g/mol

Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18039706

Molecular Formula: C14H24N2O2

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate -

Specification

Molecular Formula C14H24N2O2
Molecular Weight 252.35 g/mol
IUPAC Name tert-butyl 4-(1-bicyclo[1.1.1]pentanyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)15-4-6-16(7-5-15)14-8-11(9-14)10-14/h11H,4-10H2,1-3H3
Standard InChI Key LPEZLYPDECBKAJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C23CC(C2)C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct components:

  • Bicyclo[1.1.1]pentane (BCP): A strained hydrocarbon scaffold with three fused cyclopropane rings, providing exceptional rigidity and steric bulk. This moiety is increasingly used as a bioisostere for phenyl rings, tert-butyl groups, and alkynes due to its ability to enhance metabolic stability and solubility .

  • Piperazine Ring: A six-membered diamine ring that facilitates hydrogen bonding and electrostatic interactions with biological targets. Its nitrogen atoms serve as handles for further functionalization.

  • Tert-Butyl Carbamate: A protective group that enhances solubility and modulates reactivity during synthetic workflows.

The molecular formula is C14H24N2O2\text{C}_{14}\text{H}_{24}\text{N}_2\text{O}_2, with a molar mass of 252.35 g/mol. Key identifiers include:

PropertyValue
IUPAC Nametert-butyl 4-(1-bicyclo[1.1.1]pentanyl)piperazine-1-carboxylate
InChIInChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)15-4-6-16(7-5-15)14-8-11(9-14)10-14/h11H,4-10H2,1-3H3
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C23CC(C2)C3
PubChem CID165943765

Synthesis and Functionalization

Traditional Multi-Step Synthesis

Early synthetic routes to BCP-containing compounds relied on multi-step sequences involving:

  • Propellane Activation: [1.1.1]Propellane, the precursor to BCP derivatives, undergoes radical or anionic opening to generate bicyclo[1.1.1]pent-1-yl intermediates .

  • Piperazine Coupling: The BCP moiety is introduced to piperazine via nucleophilic substitution or transition-metal-catalyzed cross-coupling.

  • Carbamate Protection: The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

These methods often require harsh reagents (e.g., sodium hydride) and suffer from moderate yields due to competing polymerization side reactions .

Advanced One-Step Approaches

Recent breakthroughs leverage radical chemistry for streamlined synthesis. For example, iron(II) phthalocyanine (Fe(Pc)) and tert-butyl hydroperoxide (TBHP) enable direct acylation of [1.1.1]propellane with semicarbazides, yielding monosubstituted BCP carboxamides in a single step . This method eliminates intermediate isolation and improves scalability:

[1.1.1]Propellane+SemicarbazideFe(Pc), TBHPBCP Carboxamide+Ketone Byproducts\text{[1.1.1]Propellane} + \text{Semicarbazide} \xrightarrow{\text{Fe(Pc), TBHP}} \text{BCP Carboxamide} + \text{Ketone Byproducts}

Physicochemical and Reactivity Profile

Stability and Solubility

The BCP core’s rigidity confers remarkable thermal and metabolic stability, while the tert-butyl group enhances lipophilicity (logP2.5\log P \approx 2.5). Aqueous solubility is moderate (∼50 mg/L), making the compound suitable for in vitro assays.

Reactivity

  • Nucleophilic Substitution: The piperazine nitrogen undergoes alkylation or acylation, enabling diversification.

  • Radical Reactions: The BCP scaffold participates in radical chain reactions, facilitating C–H functionalization .

  • Hydrogenolysis: The tert-butyl carbamate can be cleaved under acidic conditions (e.g., HCl/dioxane) to reveal a free amine.

Applications in Drug Discovery and Materials Science

Bioisosteric Replacement

BCP derivatives are prized as non-classical bioisosteres:

  • Phenyl Ring Replacement: The BCP moiety mimics 1,4-disubstituted benzene rings while reducing molecular weight and improving solubility .

  • tert-Butyl Substitute: Enhances metabolic stability compared to flexible alkyl groups.

Case Studies

  • Anticancer Agents: Piperazine-BCP hybrids exhibit potent inhibition of kinase targets (e.g., EGFR and BRAF) by exploiting the scaffold’s ability to occupy hydrophobic binding pockets.

  • Neurological Therapeutics: BCP-containing analogs of serotonin reuptake inhibitors show improved blood-brain barrier permeability.

Industrial Applications

In materials science, the compound’s rigidity and thermal stability make it a candidate for high-performance polymers and adhesives. Continuous flow reactors are employed for kilogram-scale production, ensuring consistent quality.

Mechanistic Insights

Target Engagement

The BCP scaffold’s rigidity preorganizes the molecule for optimal binding to enzymatic active sites. Molecular dynamics simulations reveal that the piperazine nitrogen forms hydrogen bonds with conserved residues in protein kinases, while the tert-butyl group occupies adjacent hydrophobic pockets .

Metabolic Pathways

In vivo studies of related compounds indicate hepatic clearance via cytochrome P450 3A4 (CYP3A4)-mediated oxidation. The BCP core resists degradation, prolonging half-life compared to linear analogs.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesAdvantages
Tert-butyl 4-(3-aminobicyclo[1.1.1]pentan-1-yl)piperazine-1-carboxylateAmino substituent on BCPEnhanced target affinity
Bicyclo[1.1.1]pent-1-ylcarbamic acid tert-butyl esterLacks piperazine ringSimplified synthesis
1,3-Disubstituted BCP derivativesDual functionalizationMultivalent interactions

Future Directions and Challenges

Synthetic Innovations

Developing enantioselective methods for BCP functionalization remains a priority. Asymmetric catalysis using chiral ligands could yield optically pure derivatives for probing stereochemical effects in drug action .

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